(S)-N-Methylpyrrolidine-2-carboxamide hydrochloride (S)-N-Methylpyrrolidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 33208-98-9
VCID: VC5876649
InChI: InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1
SMILES: CNC(=O)C1CCCN1.Cl
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63

(S)-N-Methylpyrrolidine-2-carboxamide hydrochloride

CAS No.: 33208-98-9

Cat. No.: VC5876649

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63

* For research use only. Not for human or veterinary use.

(S)-N-Methylpyrrolidine-2-carboxamide hydrochloride - 33208-98-9

Specification

CAS No. 33208-98-9
Molecular Formula C6H13ClN2O
Molecular Weight 164.63
IUPAC Name (2S)-N-methylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1
Standard InChI Key PRQAIVKHRVEJPG-JEDNCBNOSA-N
SMILES CNC(=O)C1CCCN1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₆H₁₃ClN₂O, with a molar mass of 164.63 g/mol . Its IUPAC name, (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride, reflects its stereochemistry at the second carbon of the pyrrolidine ring, which is critical for its biological activity . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₁₃ClN₂O
Molecular Weight164.63 g/mol
CAS Number33208-98-9
SMILES NotationCNC(=O)C1CCCN1.Cl
Storage ConditionsRoom temperature, inert gas

Spectral and Stereochemical Features

The compound’s InChIKey (PRQAIVKHRVEJPG-JEDNCBNOSA-N) and standard InChI string confirm its (S)-enantiomeric configuration . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to validate its three-dimensional conformation, which influences its interactions with biological targets .

Industrial and Pharmaceutical Applications

Role in Drug Synthesis

(S)-N-Methylpyrrolidine-2-carboxamide hydrochloride serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) . Its pyrrolidine scaffold mimics natural alkaloids, enabling the development of neuromodulators and receptor-specific agents. For example, it has been utilized in preclinical studies of dopamine agonists and serotonin reuptake inhibitors .

Chiral Synthesis

The compound’s enantiomeric purity (>97%) makes it invaluable for producing enantiomerically pure substances . In asymmetric catalysis, it acts as a ligand or catalyst in reactions requiring high stereoselectivity, such as the synthesis of β-lactam antibiotics.

Table 2: Commercial Availability and Pricing

Quantity (g)Price (USD)Lead Time
0.10053.5910–20 days
0.250107.9110–20 days

Research Applications

Biochemical Pathway Studies

Researchers employ this compound to investigate enzyme-substrate interactions and signal transduction pathways. Its structural similarity to proline derivatives allows it to inhibit proline-specific peptidases, aiding in the study of metabolic disorders .

Drug Discovery

In high-throughput screening, the compound has been used to optimize lead candidates for neurodegenerative diseases and psychiatric disorders. Its ability to cross the blood-brain barrier enhances its utility in CNS-targeted therapies .

Future Directions and Innovations

Expanded Therapeutic Applications

Ongoing research explores its use in anticancer drug conjugates, leveraging its chiral center to improve tumor-targeting efficiency. Early-stage studies suggest potential in modulating epigenetic enzymes like histone deacetylases (HDACs) .

Green Chemistry Initiatives

Efforts to optimize its synthesis via microwave-assisted reactions or biocatalytic methods aim to reduce waste and improve yield, aligning with sustainable pharmaceutical production goals.

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